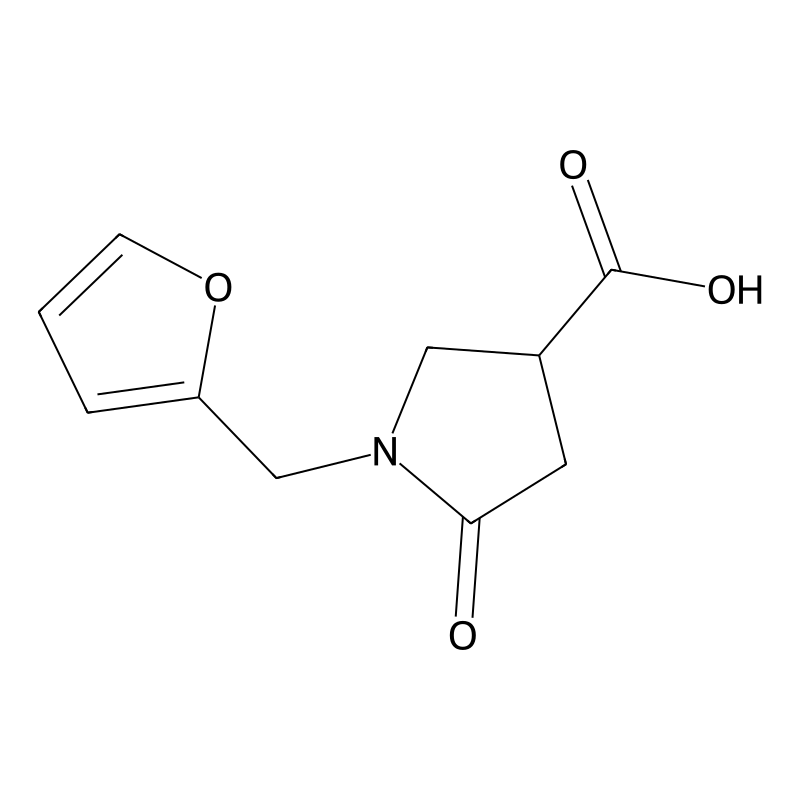

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a furan ring linked to a pyrrolidine structure. Its molecular formula is , with a molecular weight of approximately 209.2 g/mol. The compound exhibits a melting point of 49 °C and a boiling point of 304.5 °C at standard atmospheric pressure . This unique structure allows for diverse chemical reactivity and potential biological activities, making it a compound of significant interest in both chemistry and medicinal research.

- Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide, this compound can be oxidized to yield different derivatives.

- Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to obtain reduced forms of the compound.

- Substitution Reactions: The furan and pyrrolidine rings can undergo substitution reactions depending on the conditions and reagents used, leading to the formation of diverse derivatives .

The synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves:

- Initial Reaction: The reaction begins with furfural reacting with a suitable amine to form an intermediate.

- Cyclization: This intermediate undergoes cyclization under specific conditions, often facilitated by catalysts, to yield the target compound.

- Optimization: Parameters such as temperature, pressure, and solvent choice are optimized to enhance yield and purity. Continuous flow synthesis methods may also be employed for industrial-scale production, emphasizing green chemistry principles to minimize environmental impact .

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is investigated for its potential therapeutic effects against microbial infections and cancer.

- Industry: It is utilized in producing specialty chemicals and materials .

Interaction studies involving 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid focus on its binding affinity and activity against biological targets. These studies are crucial for understanding its potential therapeutic roles and mechanisms in biological systems. Current research is exploring its interactions with enzymes and receptors relevant to disease pathways .

Several compounds share structural similarities with 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Furoic Acid | Contains a furan ring | Simpler structure without the pyrrolidine component |

| 3-Furoic Acid | Another furan derivative | Varying position of carboxylic acid group |

| 5-Methyl-2-furoic Acid | Methyl substitution on furan ring | Provides different reactivity compared to the target |

| 2-Furylacetic Acid | Furan ring with an acetic acid moiety | Lacks the pyrrolidine structure |

| 2,5-Furandicarboxylic Acid | Two carboxylic acid groups on furan | More acidic properties due to multiple carboxyl groups |

| 3-(2-Furyl)acrylic Acid | Furan ring attached to an acrylic acid group | Different reactivity due to unsaturation |

The uniqueness of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid lies in its dual ring structure combining both furan and pyrrolidine, which confers distinct chemical and biological properties compared to other furan derivatives. This specific configuration allows for unique interactions with biological targets, making it a compound of considerable interest in various fields of research .

The study of 5-oxopyrrolidine derivatives has a rich research history, with the acquired form of 5-oxoproline (pyroglutamic acid) metabolic acidosis first described in 1989. This discovery catalyzed investigations into compounds containing the 5-oxopyrrolidine scaffold, including 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. The incorporation of the furan moiety represents a strategic structural modification that emerged as synthetic methodologies advanced in the late 20th and early 21st centuries.

Research on pyrrolidine-containing compounds has expanded dramatically since 2015, with significant developments in understanding their broad pharmacological potential. The evolution of research on 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid specifically has progressed from basic structural characterization to more focused investigations of its potential biological activities and pharmaceutical applications.

Position in Contemporary Medicinal Chemistry

In contemporary medicinal chemistry, 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid occupies a distinctive position due to its unique structural features and biological relevance. As a human metabolite detected in blood serum, it possesses inherent physiological significance beyond synthetic interest. This compound represents an emerging scaffold in the development of novel therapeutic agents, particularly in the context of antimicrobial, anticancer, and anti-inflammatory applications.

The compound's multifunctional nature—containing a carboxylic acid group, an amide functionality, and a heterocyclic furan moiety—provides multiple opportunities for interaction with biological targets. This structural complexity aligns with modern drug design principles that favor molecules capable of engaging in diverse intermolecular interactions with target proteins.

Research Significance Among Furan-Pyrrolidine Hybrid Compounds

The integration of furan and pyrrolidine rings in 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid exemplifies a rational approach to hybrid molecule design in medicinal chemistry. Furan-containing compounds have demonstrated antimicrobial properties by disrupting bacterial cell membranes, while pyrrolidine moieties are known to target proteases or kinases. The combination of these pharmacophores in a single structure presents opportunities for synergistic activity and novel mechanisms of action.

Recent research has highlighted the significance of pyrrolidine-based compounds across a spectrum of biological activities, including enzyme inhibition and anticancer effects. Studies on related 5-oxopyrrolidine derivatives have demonstrated promising results against multidrug-resistant pathogens and cancer cell lines, suggesting similar potential for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid.

The compound's significance is further enhanced by its potential role in understanding metabolic processes involving 5-oxoproline transport and metabolism, which has implications for various physiological and pathological conditions.

Core Architectural Elements and Functional Group Relationships

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid represents a complex heterocyclic compound characterized by the integration of multiple distinct structural motifs that collectively define its chemical identity and reactivity profile [1]. The molecular formula C₁₀H₁₁NO₄ with a molecular weight of 209.20 g/mol encompasses a sophisticated arrangement of functional groups that exhibit intricate interdependencies [2] [3].

The central pyrrolidine ring system constitutes the primary architectural framework, functioning as a five-membered saturated nitrogen heterocycle that serves as the scaffold for subsequent functional group attachment [1] [9]. This lactam ring exhibits characteristic structural features typical of pyrrolidinone derivatives, with the nitrogen atom occupying a pivotal position that influences the overall electronic distribution throughout the molecule [16] [17].

The lactam carbonyl functionality positioned at the 5-position of the pyrrolidine ring introduces significant electronic perturbations that extend throughout the cyclic system [1] [4]. This ketone group participates in resonance interactions with the adjacent nitrogen atom, creating a partial double-bond character that restricts rotational freedom and contributes to the planar geometry of the amide linkage [22] [16].

The carboxylic acid substituent at the 3-position represents a critical functional element that imparts both acidic properties and hydrogen bonding capabilities to the molecular structure [1] [3]. With a predicted pKa value of 4.48±0.20, this carboxyl group exists predominantly in its protonated form under physiological conditions, enabling participation in various intermolecular interactions [4].

Table 1: Fundamental Molecular Properties

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight (g/mol) | 209.20 | [2] [3] |

| CAS Registry Number | 175136-93-3 | [3] |

| Melting Point (°C) | 155-159 | [3] [4] |

| Predicted Boiling Point (°C) | 460.8±45.0 | [4] |

| Predicted Density (g/cm³) | 1.398±0.06 | [4] |

| Predicted pKa | 4.48±0.20 | [4] |

The furan heterocycle attached via a methylene bridge to the pyrrolidine nitrogen introduces aromatic character and electronic complexity to the overall molecular architecture [1] [20]. This five-membered oxygen-containing aromatic ring exhibits characteristic bond lengths and angles consistent with aromatic systems, though with lower resonance energy compared to benzene [20] [32].

The methylene linker (CH₂) connecting the furan ring to the pyrrolidine nitrogen provides conformational flexibility while maintaining electronic communication between the two ring systems [1] [13]. This structural feature allows for rotational freedom around the carbon-nitrogen bond, enabling the molecule to adopt multiple conformational states [11] [23].

Table 2: Structural Component Analysis

| Component | Description | Electronic Contribution |

|---|---|---|

| Pyrrolidine Ring | Five-membered lactam | Electron-withdrawing via carbonyl |

| Lactam Carbonyl | Ketone at position 5 | Resonance with nitrogen |

| Carboxylic Acid | Acid functionality at position 3 | Hydrogen bonding donor/acceptor |

| Furan Ring | Aromatic oxygen heterocycle | π-electron rich system |

| Methylene Bridge | CH₂ linker | Conformational flexibility |

Stereochemical Considerations and Conformational Analysis

The stereochemical complexity of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid arises from the presence of a chiral center at the 3-position of the pyrrolidine ring, where the carboxylic acid substituent is attached [16]. This asymmetric carbon atom generates the potential for enantiomeric forms, though the compound is typically encountered as a racemic mixture in synthetic preparations [6].

The pyrrolidine ring system exhibits characteristic puckering behavior common to five-membered rings, with the flexibility to adopt envelope or twist conformations depending on the energetic landscape and substituent effects [16] [23]. Computational studies on related pyrrolidine derivatives indicate that the ring puckering amplitude remains relatively low to moderate, allowing for conformational sampling while maintaining structural integrity [19] [22].

The furan ring maintains a nearly planar geometry consistent with its aromatic character, though computational analyses reveal that furan exhibits lower aromaticity compared to benzene and demonstrates unique conformational dynamics [11] [20]. The characteristic carbon-oxygen-carbon bond angle in the furan ring typically measures 106-107°, which influences the overall geometric parameters of the molecule [20] [32].

Table 3: Conformational Parameters

| Ring System | Conformational Feature | Typical Range | Impact |

|---|---|---|---|

| Pyrrolidine | Puckering amplitude | Low-moderate | Spatial orientation |

| Pyrrolidine | Envelope conformation | Variable | Substituent positioning |

| Furan | Planarity deviation | Minimal | Aromatic stability |

| Furan | C-O-C angle | 106-107° | Ring geometry |

The methylene bridge introduces additional conformational degrees of freedom through rotation around the nitrogen-carbon and carbon-carbon bonds connecting the furan ring to the pyrrolidine system [13] [23]. This rotational flexibility enables the molecule to explore different spatial arrangements while maintaining the integrity of both ring systems.

Molecular orbital calculations on related pyrrolidine carboxylic acid derivatives suggest that the conformational preferences are influenced by intramolecular interactions, including hydrogen bonding between the carboxylic acid group and the lactam carbonyl [16] [30]. These interactions can stabilize specific conformational states and influence the overall three-dimensional structure.

The stereochemical configuration at the 3-position significantly impacts the biological activity and chemical reactivity of the compound [13]. Studies on related pyrrolidine carboxamide derivatives demonstrate that stereochemical considerations are crucial for understanding structure-activity relationships, with different enantiomers exhibiting distinct biological profiles [6] [13].

Structure-Activity Relationship Paradigms

The structure-activity relationships of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid are fundamentally governed by the electronic and steric properties imparted by its constituent functional groups and their spatial arrangements [13] [6]. The pyrrolidine carboxylic acid scaffold has been extensively studied in the context of various biological targets, revealing critical insights into the molecular determinants of activity [6].

The furan ring system contributes significantly to the electronic properties of the molecule through its aromatic π-electron system [20] [13]. Research on furan-containing bioactive compounds indicates that the oxygen heteroatom influences electron density distribution, affecting interactions with biological targets through both electronic and steric mechanisms [15] [20].

The carboxylic acid functionality serves as a critical pharmacophore element, providing both hydrogen bonding capabilities and ionic interactions with target proteins [6]. Studies on pyrrolidine carboxamide derivatives as enzyme inhibitors demonstrate that modifications to the carboxylic acid group can dramatically alter potency and selectivity [6] [13].

Table 4: Structure-Activity Relationship Elements

| Structural Feature | Contribution to Activity | Mechanism |

|---|---|---|

| Pyrrolidine Ring | Core scaffold stability | Conformational constraint |

| Lactam Carbonyl | Hydrogen bond acceptor | Protein binding |

| Carboxylic Acid | Ionic/H-bond interactions | Target specificity |

| Furan Ring | Electronic modulation | π-π interactions |

| Methylene Linker | Conformational flexibility | Induced fit binding |

The stereochemical configuration at the 3-position plays a pivotal role in determining biological activity, as demonstrated in studies of related compounds where only one enantiomer exhibited significant inhibitory activity [6] [13]. This stereoselectivity underscores the importance of three-dimensional molecular recognition in biological systems.

The methylene bridge connecting the furan ring to the pyrrolidine nitrogen provides an optimal spatial relationship between the two ring systems, allowing for simultaneous engagement of multiple binding sites on target proteins [13]. Modifications to this linker length or substitution pattern have been shown to significantly impact biological activity in related compounds [6].

Research on pyrrolidine carboxamide derivatives has revealed that the electronic properties of the furan ring can be fine-tuned through substitution patterns, leading to enhanced potency and selectivity [6] [13]. The aromatic character of furan enables π-π stacking interactions with aromatic amino acid residues in protein binding sites [20] [15].

The lactam carbonyl group functions as both a hydrogen bond acceptor and a conformational constraint element, influencing the overall shape of the molecule and its ability to interact with biological targets [16] [22]. The resonance between the nitrogen lone pair and the carbonyl group creates a planar amide geometry that is crucial for proper target recognition [6].

Classical Cyclization Routes

Classical cyclization methodologies for preparing 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been extensively developed through well-established synthetic pathways that provide reliable access to the pyrrolidine-3-carboxylic acid core structure.

The Castagnoli-Cushman reaction represents one of the most fundamental approaches for constructing the 5-oxopyrrolidine-3-carboxylic acid framework [1]. This methodology involves the cyclization of succinic anhydride with imines under reflux conditions in aqueous medium, yielding products with yields ranging from 45-96% [1] [2]. The reaction proceeds through the formation of an intermediate amide followed by intramolecular cyclization to establish the lactam ring. For 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid specifically, this approach would utilize 2-furylmethylamine as the imine precursor, providing direct access to the target furylmethyl substitution pattern.

Itaconic acid cyclization constitutes another classical route extensively utilized for pyrrolidine-3-carboxylic acid synthesis [1] [2] [3]. This method involves the reaction of itaconic acid with primary amines under reflux conditions in water for 2-12 hours. The process typically achieves yields of 66-96% and offers the significant advantage of using readily available starting materials [1] [2]. The synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives via this methodology has been reported, demonstrating the versatility of this approach for various amine substrates [2]. The reaction mechanism involves nucleophilic attack of the amine on the itaconic acid double bond followed by cyclization through the carboxylic acid functionality.

Intramolecular cyclization approaches utilizing aminoalkene derivatives have been developed as versatile routes to pyrrolidine systems [4] [5]. These methodologies typically employ Lewis acid catalysis and proceed through 5-exo-trig cyclization mechanisms. The reactions generally achieve yields of 70-85% under mild conditions and demonstrate good functional group tolerance [4]. The cyclization can be induced through various methods including electrochemical induction, photo-irradiation, ultrasound irradiation, Lewis acid catalysis, and base catalysis [6].

A novel ring contraction approach from pyridines has recently emerged as an innovative classical route to pyrrolidine derivatives [7]. This methodology employs photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. The reaction demonstrates broad substrate scope with high functional group compatibility, realizing yields of 62-74% [7]. This approach is particularly valuable as it utilizes abundant, cheap, and readily available pyridine starting materials from the chemical industry.

5-exo-trig cyclization methods have been extensively employed for pyrrolidine synthesis through both ionic and radical pathways [5]. The radical cyclization approach has been particularly successful for preparing complex pyrrolidine structures. These reactions typically proceed under thermal conditions and achieve yields of 40-80% [5]. The methodology provides regioselective formation of five-membered rings and has been applied to the synthesis of various substituted pyrrolidines.

Michael addition/cyclization sequences represent another classical approach where α-ketocarboxylic acid derivatives react with pyrrolidones under base-mediated conditions [8]. This methodology has been particularly useful for preparing pharmaceutical intermediates and achieves yields of 78-89% [8]. The reaction proceeds through initial Michael addition followed by intramolecular cyclization to form the pyrrolidine ring system.

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Castagnoli-Cushman Reaction | Succinic anhydride + Imines | Reflux in aqueous medium | 45-96 | High stereoselectivity |

| Itaconic Acid Cyclization | Itaconic acid + Amines | Water reflux, 2-12 hours | 66-96 | Simple procedure, readily available materials |

| Intramolecular Cyclization | Aminoalkene derivatives | Lewis acid catalysis | 70-85 | Mild conditions |

| Ring Contraction from Pyridines | Pyridines + Silylborane | Photo-promoted conditions | 62-74 | Novel ring contraction approach |

| 5-exo-trig Cyclization | Azidoalkyl compounds | Thermal conditions | 40-80 | Regioselective formation |

| Michael Addition/Cyclization | α-Ketocarboxylic acids + Pyrrolidones | Base-mediated cyclization | 78-89 | Good functional group tolerance |

Contemporary Synthetic Strategies

Modern synthetic approaches to 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid have evolved to incorporate advanced catalytic methodologies, stereoselective transformations, and sustainable synthetic practices that enable more efficient and selective preparation of these complex heterocyclic systems.

Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with olefinic dipolarophiles provide a general route to diversely functionalized homochiral pyrrolidines [9]. Metal-catalyzed asymmetric cycloaddition using chiral ligands can achieve excellent enantioselectivities exceeding 99% ee with yields of 65-85% [9]. This methodology has been particularly valuable for fragment-based drug discovery applications where stereochemically defined pyrrolidine scaffolds are required. The approach utilizes chiral auxiliary attached to the azomethine ylide for stereocontrol rather than relying solely on chiral ligand-mediated asymmetric induction [9].

Palladium-catalyzed C-H activation methodologies have emerged as powerful tools for late-stage functionalization of pyrrolidine derivatives [10] [11]. Directed C(sp³)-H functionalization using 8-aminoquinoline as a directing group enables regio- and stereospecific synthesis of C-3 functionalized pyrrolidine derivatives with yields of 70-90% [10]. This approach has been successfully applied to the synthesis of BACE-1 inhibitors through directed palladium-catalyzed C(sp³)-H functionalization of 5-oxo-pyrrolidine-3-carboxylic acid derivatives [10]. The methodology allows for the introduction of key aryl appendages that interact within enzyme active sites.

Biocatalytic construction methods utilizing engineered enzymatic platforms enable the formation of chiral pyrrolidines and indolines via abiological intramolecular C(sp³)-H amination [12]. These systems employ alkyl/aryl nitrene intermediates and can achieve enantioselectivities up to 99:1 enantiomeric ratio with yields of 30-74% [12]. The biocatalytic approach represents the first example of enzymatic intramolecular alkyl/aryl nitrene C(sp³)-H insertion reactions and provides a sustainable route for chiral pyrrolidine synthesis [12].

Tandem amination/cyanation/alkylation sequences have been developed as copper-catalyzed three-component transformations that give α-CN pyrrolidines in good yield and regioselectivity [4]. Starting from primary amine-tethered alkynes, these reactions achieve yields of 46-78% and provide access to functionalized pyrrolidine derivatives through a single synthetic operation [4]. The methodology enables the construction of complex pyrrolidine scaffolds without requiring protection/deprotection steps.

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids [13] [14]. This approach can achieve exceptional enantioselectivities of 97% ee with yields of 80-95% [13] [14]. The methodology enables the synthesis of β-proline derivatives through a short and simple two-step process at low temperature [15].

Multicomponent reactions (MCRs) have been extensively employed for the one-pot assembly of complex polyheterocyclic pyrrolidine systems [16]. The Ugi-Zhu three-component reaction coupled with cascade processes can achieve yields of 45-82% while meeting green chemistry principles through reduced resource consumption [16]. These reactions enable the synthesis of structurally complex molecules in a single operation with high step economy.

| Strategy | Key Features | Selectivity | Typical Yields (%) | Applications |

|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Metal-catalyzed azomethine ylide formation | >99% ee | 65-85 | Fragment-based drug discovery |

| Palladium-Catalyzed C-H Activation | Directed C(sp³)-H functionalization | Regio- and stereospecific | 70-90 | Late-stage functionalization |

| Biocatalytic Construction | Enzymatic intramolecular nitrene insertion | Up to 99:1 er | 30-74 | Chiral pyrrolidine synthesis |

| Tandem Amination/Cyanation/Alkylation | Copper-catalyzed three-component sequence | Good regioselectivity | 46-78 | α-CN pyrrolidine formation |

| Organocatalytic Michael Addition | Enantioselective nitroalkane addition | 97% ee | 80-95 | β-Proline derivative synthesis |

| Multicomponent Reactions (MCRs) | One-pot assembly of complex structures | Moderate to high | 45-82 | Polyheterocyclic compound synthesis |

Green Chemistry Approaches for Laboratory Preparation

The development of environmentally sustainable methodologies for synthesizing 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has become increasingly important in modern synthetic chemistry, with emphasis on reducing environmental impact while maintaining synthetic efficiency and product quality.

Aqueous medium synthesis represents a fundamental green chemistry approach that utilizes water as the primary solvent [17] [18]. The synthesis of N-methylpyrrolidine has been successfully demonstrated in aqueous medium using methylamine and 1,4-dibromobutane in the presence of potassium carbonate catalyst at 90°C [17] [18]. This methodology achieves high atom economy and produces products with purity exceeding 95% [18]. The approach eliminates the need for toxic organic solvents and utilizes inexpensive, environmentally friendly catalysts such as potassium carbonate. The water solvent system has been particularly effective for cyclization reactions involving itaconic acid and various amines [1] [2].

Microwave-assisted organic synthesis (MAOS) has had a strong impact on pyrrolidine synthesis by allowing significant reductions in reaction time and energy consumption [19] [16]. Microwave irradiation at 70-150°C can achieve 50-80% energy reduction compared to conventional heating while maintaining excellent yields [16]. The synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu three-component reactions under microwave conditions demonstrates the effectiveness of this approach [16]. The methodology supports the principles of green chemistry by increasing synthetic efficiency and reducing overall energy requirements.

Catalyst-free conditions have been developed for pyrrolidine synthesis to eliminate metal waste and reduce environmental impact [20]. Room temperature synthesis in ethanol/water mixtures can achieve good selectivity without requiring metal catalysts [20]. The green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reactions under catalyst-free conditions demonstrates the viability of this approach [20]. These methodologies eliminate the need for metal catalyst recovery and purification steps while maintaining clean reaction profiles.

Solvent-free methods represent an advanced green chemistry approach that completely eliminates organic solvent usage [19]. Neat reaction conditions at 100-180°C can provide minimal solvent usage while maintaining clean reaction profiles [19]. These methodologies significantly reduce waste generation and eliminate solvent disposal issues. The application of solvent-free conditions to pyrrolidine synthesis has been particularly successful for cyclization reactions that can proceed under thermal conditions.

Enzymatic catalysis offers a highly sustainable approach utilizing biodegradable catalysts under mild reaction conditions [12]. Biocatalytic construction of chiral pyrrolidines can be performed at mild temperatures in aqueous buffer systems using renewable enzyme catalysts [12]. This approach achieves high enantioselectivity while utilizing catalysts that can be produced through fermentation processes. The enzymatic approach represents an ideal green chemistry methodology as it operates under physiological conditions and produces biodegradable waste products.

One-pot domino reactions provide exceptional step economy by enabling the synthesis of complex structures in a single operation [20] [16]. Sequential addition reactions can be performed under ambient conditions with high step economy, significantly reducing waste generation [20]. The synthesis of pyrrolidine-fused spirooxindoles via one-pot three-component domino reactions demonstrates the effectiveness of this approach [20]. These methodologies reduce the number of isolation and purification steps required, thereby minimizing solvent usage and waste production.

| Approach | Environmental Benefits | Reaction Conditions | Sustainability Metrics | Product Quality |

|---|---|---|---|---|

| Aqueous Medium Synthesis | Water as solvent, non-toxic | K₂CO₃, 90°C, H₂O | High atom economy | High purity (>95%) |

| Microwave-Assisted Reactions | Reduced reaction time and energy | MW irradiation, 70-150°C | 50-80% energy reduction | Excellent yields |

| Catalyst-Free Conditions | No metal catalyst required | Room temperature, EtOH/H₂O | Zero metal waste | Good selectivity |

| Solvent-Free Methods | Elimination of organic solvents | Neat conditions, 100-180°C | Minimal solvent usage | Clean reaction profiles |

| Enzymatic Catalysis | Biodegradable catalysts | Mild temperatures, aqueous buffer | Renewable catalysts | High enantioselectivity |

| One-Pot Domino Reactions | Reduced waste generation | Sequential addition, ambient conditions | High step economy | Complex structures in single operation |

Scale-up Considerations for Research Applications

The translation of laboratory-scale synthesis methodologies for 1-(2-furylmethyl)-5-oxopyrrolidine-3-carboxylic acid to larger scales requires careful consideration of multiple engineering and process parameters to ensure safety, efficiency, and economic viability.

Heat transfer considerations become increasingly critical as reaction volumes increase from laboratory to pilot and industrial scales [21] [8]. Laboratory-scale reactions typically benefit from efficient heat transfer due to small volumes and high surface area-to-volume ratios [21]. However, pilot-scale operations face significant heat removal limitations that can lead to temperature excursions and safety hazards [21]. Industrial solutions include advanced reactor designs with enhanced heat transfer surfaces, optimized jacket configurations, and specialized heat exchanger systems [21]. Temperature control systems must be designed to handle exothermic cyclization reactions that are common in pyrrolidine synthesis [8].

Mass transfer optimization is essential for maintaining reaction efficiency at larger scales [21]. Laboratory conditions typically achieve good mixing through standard magnetic stirring or overhead mechanical agitation [21]. As scale increases, mixing efficiency can be significantly reduced, leading to concentration gradients and incomplete reactions [21]. Industrial solutions employ optimized impeller systems, baffled reactor designs, and computational fluid dynamics modeling to ensure adequate mass transfer [21]. Residence time optimization becomes crucial for maintaining reaction selectivity and preventing side product formation [21].

Safety considerations require comprehensive risk assessment protocols as reaction scales increase [21] [8]. Laboratory-scale operations present manageable risk levels due to small quantities of reactive materials [21]. Pilot-scale operations require enhanced safety measures for exothermic reaction control, particularly for cyclization reactions that can exhibit significant heat release [21] [8]. Continuous flow processing has emerged as an industrial solution that provides enhanced safety through better reaction control and reduced inventory of hazardous materials [21]. Risk assessment protocols must address the specific hazards associated with furylmethyl compounds and organic acid intermediates.

Catalyst recovery and recycling become economically important considerations at larger scales [21] [22]. Simple filtration and extraction methods used at laboratory scale may not be economically viable for large-scale operations [21]. Catalyst separation issues can significantly impact process economics and environmental performance [21]. Heterogeneous catalyst systems have been developed as industrial solutions that enable easier catalyst separation and recycling [21]. Catalyst lifecycle management requires consideration of catalyst deactivation, regeneration, and disposal [21].

Process economics must be carefully evaluated as material costs, equipment costs, and operational expenses change dramatically with scale [21] [22]. Laboratory-scale operations are typically dominated by material costs, while larger scales must consider equipment costs, energy consumption, and labor requirements [21]. Process intensification strategies can improve economics by increasing productivity per unit of equipment [21]. Cost-benefit analysis must consider not only direct manufacturing costs but also regulatory compliance, quality assurance, and environmental impact mitigation costs [21].

Quality control requirements become more complex as production scales increase [21] [22]. Analytical-scale methods used in laboratory synthesis may not be suitable for process monitoring at larger scales [21]. Process monitoring complexity increases significantly due to the need for real-time analysis and process control [21]. In-line analytical methods provide industrial solutions that enable continuous quality monitoring without sample removal and analysis delays [21]. Robust analytical procedures must be developed and validated for each scale of operation [21].

The synthesis of spirocyclic pyrrolidines has been successfully scaled to multigram quantities through careful optimization of reaction conditions and process parameters [21]. Scalable synthesis approaches toward multigram preparation have been developed from readily available starting materials [21]. The overall yields for target products have been improved to 62-67% through process optimization, demonstrating the feasibility of scale-up for complex pyrrolidine derivatives [21].

| Parameter | Laboratory Scale | Pilot Scale Challenges | Industrial Solutions | Critical Success Factors |

|---|---|---|---|---|

| Heat Transfer | Efficient with small volumes | Heat removal limitations | Advanced reactor design | Temperature control systems |

| Mass Transfer | Good mixing achievable | Mixing efficiency reduction | Optimized impeller systems | Residence time optimization |

| Safety Considerations | Manageable risk levels | Exothermic reaction control | Continuous flow processing | Risk assessment protocols |

| Catalyst Recovery | Simple filtration/extraction | Catalyst separation issues | Heterogeneous catalyst systems | Catalyst lifecycle management |

| Process Economics | Material costs dominant | Equipment costs increase | Process intensification | Cost-benefit analysis |

| Quality Control | Analytical scale methods | Process monitoring complexity | In-line analytical methods | Robust analytical procedures |